molecular formula C12H21NO4 B13302989 tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13302989
M. Wt: 243.30 g/mol
InChI Key: XJUMUQLVJGEHRJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxymethyl group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Formylation: The piperidine derivative undergoes formylation using reagents such as formic acid or formyl chloride in the presence of a catalyst.

    Hydroxymethylation: The formylated piperidine is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.

    tert-Butyl Protection: The hydroxymethylated product is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-4-6-12(13,8-14)9-15/h8,15H,4-7,9H2,1-3H3

InChI Key

XJUMUQLVJGEHRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1(CO)C=O

Origin of Product

United States

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